molecular formula C8H6ClN3O2 B2869099 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 129179-30-2

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B2869099
CAS No.: 129179-30-2
M. Wt: 211.61
InChI Key: INTSNKHYSRQDPZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS 129179-30-2) is a key chemical intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 6 ClN 3 O 2 and a molecular weight of 211.61 g/mol, is recognized for its imidazo[1,2-a]pyridine scaffold, a "privileged structure" frequently explored in the development of new therapeutic agents . The core research value of this compound lies in its versatile reactivity. The chloromethyl group at the 2-position serves as an excellent handle for further functionalization, allowing researchers to create a diverse array of derivatives through nucleophilic substitution reactions . This enables the systematic expansion of chemical libraries for structure-activity relationship (SAR) studies. The 3-nitroimidazo[1,2-a]pyridine pharmacophore is of significant interest in infectious disease research, particularly in the search for novel antileishmanial agents . Compounds based on this structure act as prodrugs that are selectively activated by parasite-specific nitroreductase (NTR) enzymes, leading to parasitic cell death . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTSNKHYSRQDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The final step involves the chloromethylation of the imidazo[1,2-a]pyridine ring using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the laboratory-scale synthesis. These methods focus on improving yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are commonly employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of 2-(Aminomethyl)-3-nitroimidazo[1,2-a]pyridine.

    Oxidation: Formation of various oxidized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of complex structures: 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine serves as a starting material in synthesizing more complex structures of pharmacological interest .
  • Study of reactivity: It is used to study the reactivity of the 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine series in electron transfer reactions .
  • SRN1 reactions: This compound is utilized in SRN1S_RN1 reactions with nucleophiles to determine the reactivity of different electrophile halides . In SRN1S_RN1 experimental conditions, nitronate, malonate, and sulfinate anions react only on the chloromethyl group .
  • Regioselectivity studies: Research has shown that 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine reacts with carbon and sulfinate centered anions only by substitution of the chloromethyl group, potentially mediated by an SRN1S_RN1 mechanism. Additionally, a double reactivity at the 8-position and chloromethyl group was observed with phenylthiolate anion, where the 8-position reaction follows an electron transfer process, and the chloromethyl group may not follow a free radical chain mechanism exclusively .

Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are nitrogen-bridgehead fused heterocycles widely used in pharmacology due to their diverse activities . These molecules exhibit antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties, and also serve as β-amyloid formation inhibitors, GABA A and benzodiazepine receptor agonists, and cardiotonic agents . Some derivatives have shown potential as cholinesterase inhibitors .

General Properties of Imidazo[1,2-a]pyridine

FTIR Spectroscopy: FTIR spectroscopy can confirm the structure of imidazo[1,2-a]pyridine derivatives . N-H stretching bonds appear in the range of 3500–3300 cm-1, C-N stretching of imidazole at ~1370 and ~1200 cm-1, unsaturated C-H (pyridine) stretching near 3100 cm-1, and v(C-C) and ω(C-H) at ~1600 & 1450 cm-1 and ~750 cm-1, respectively .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with biological macromolecules. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine are influenced by substituent variations. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activity (EC₅₀/CC₅₀) Aqueous Solubility Key Findings References
This compound -ClCH₂ (C2), -NO₂ (C3) C₈H₆ClN₃O₂ 215.61 Antitrypanosomal (EC₅₀: ~17 nM*) Low High potency but poor solubility; scaffold for SAR studies.
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine -PhSO₂CH₂ (C2), -NO₂ (C3), -Cl (C6) C₁₄H₁₁ClN₄O₃S 350.78 Antitrypanosomal (EC₅₀: 0.28 μM) Moderate Scaffold-hopping strategy improved selectivity; reduced toxicity.
8-Bromo-6-chloro-2-(methylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine (Compound 8) -Br (C8), -Cl (C6), -MeSO₂CH₂ (C2), -NO₂ (C3) C₁₀H₈BrClN₃O₄S 413.61 Antitrypanosomal (EC₅₀: 17 nM) Improved (via sulfonyl) High solubility (logP: 1.2) and SI >2500; no genotoxicity.
2-Methyl-3-nitroimidazo[1,2-a]pyridine -CH₃ (C2), -NO₂ (C3) C₈H₇N₃O₂ 177.16 Not reported Low Simpler structure; used in toxicity studies.
6-Chloro-8-(phenylthio)-2-[(phenylthio)methyl]-3-nitroimidazo[1,2-a]pyridine (Molecule B) -SPh (C8), -SPhCH₂ (C2), -NO₂ (C3) C₂₀H₁₅ClN₃O₂S₂ 436.94 Antileishmanial (EC₅₀: >15.6 μM) Poor Replacing sulfone with sulfur reduced activity and solubility.

Notes:

  • EC₅₀ values for *Trypanosoma brucei brucei; SI = Selectivity Index (CC₅₀ HepG2/EC₅₀).
  • SAR = Structure-Activity Relationship.

Key Insights from Comparative Analysis

Impact of Substituents on Bioactivity: The chloromethyl group at C2 enables diverse functionalization (e.g., sulfonation, thiylation) but contributes to low solubility. Replacing it with methylsulfonyl (as in Compound 8) enhances aqueous solubility (logP reduced from 2.5 to 1.2) without compromising antitrypanosomal activity . Nitro group at C3 is critical for redox activation in parasites. Its removal abolishes activity, as seen in non-nitro derivatives .

Scaffold Modifications :

  • Replacing the pyridine ring with pyridazine (imidazo[1,2-b]pyridazine) shifts selectivity but reduces potency (EC₅₀ increases from nM to μM range) .
  • Halogenation (Br/Cl at C6/C8) improves antiparasitic activity. Compound 8’s bromine at C8 enhances target binding, achieving EC₅₀ = 17 nM .

Solubility-Enhancing Strategies :

  • Sulfonyl groups at C2 (e.g., -SO₂CF₃, -SO₂iPr) improve solubility by reducing logP. For example, 2-[(3,3,3-trifluoropropylsulfonyl)methyl] derivatives show 10-fold higher solubility than chloromethyl analogues .
  • Thioether substitutions (e.g., phenylthio at C8) decrease solubility and antileishmanial efficacy, highlighting the sulfone group’s importance .

Pharmacological and Toxicity Profiles

  • Antiparasitic Activity: Derivatives exhibit EC₅₀ values in the nM-μM range against Trypanosoma brucei and Leishmania spp., with selectivity indices >1000 in mammalian cells .
  • Toxicity : Chloromethyl derivatives show moderate cytotoxicity (CC₅₀ HepG2 >100 μM), while methylsulfonyl analogues are better tolerated .

Biological Activity

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological profiles, including antileishmanial and antitrypanosomal properties, as well as cytotoxicity against various cell lines. The compound's structural features contribute significantly to its reactivity and biological efficacy.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-a]pyridine family, which has been studied for various therapeutic applications. The synthesis of this compound typically involves the condensation of 2-amino-3,5-dibromopyridine with 1,3-dichloroacetone followed by nitration to introduce the nitro group at the 3-position. This synthetic pathway allows for modifications that enhance biological activity.

Antileishmanial Activity

Recent studies have demonstrated that this compound exhibits significant antileishmanial activity. The effective concentration (EC50) against Leishmania infantum promastigotes was reported at 1.1 µM , indicating potent activity. However, this compound also showed cytotoxic effects on HepG2 liver cancer cells with a cytotoxic concentration (CC50) of 2.7 µM .

Table 1: Biological Activity Summary

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound1.12.72.45

Antitrypanosomal Activity

In addition to its antileishmanial properties, this compound has also been evaluated for its activity against Trypanosoma brucei. While specific EC50 values were not consistently reported across studies, it was noted that modifications to the structure could enhance efficacy against trypanosomal infections .

The biological mechanisms underlying the activity of this compound involve electron transfer processes and radical mechanisms. The chloromethyl group is particularly reactive under nucleophilic substitution reactions (SRN1 mechanism), allowing for interactions with various nucleophiles . This reactivity is crucial for its pharmacological action and potential therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of derivatives of this compound:

  • Study A : A derivative with a phenylthioether substitution at position 8 exhibited comparable antileishmanial activity while reducing cytotoxicity on HepG2 cells (CC50 = 11.9 µM ) .
  • Study B : Another study indicated that compounds bearing additional halogen substitutions showed enhanced selectivity and reduced toxicity profiles .

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